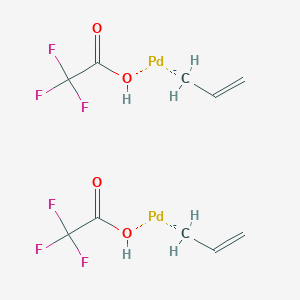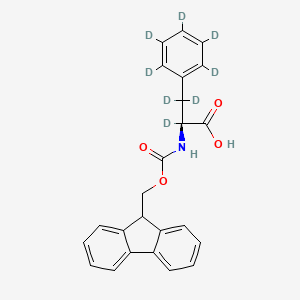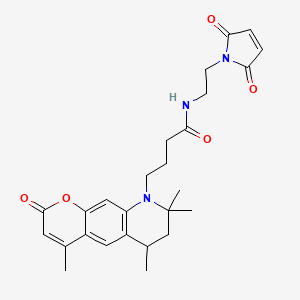
Allylpalladium(II) trifluoroacetate, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allylpalladium(II) trifluoroacetate, dimer is a coordination compound with the formula
[(C3H5)Pd(O2CCF3)]2
. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. Its structure consists of two palladium atoms each bonded to an allyl group and a trifluoroacetate ligand, forming a dimeric complex.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylpalladium(II) trifluoroacetate, dimer typically involves the reaction of palladium(II) acetate with allyl trifluoroacetate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an organic solvent such as dichloromethane or toluene. The reaction conditions often include mild heating to facilitate the formation of the dimeric complex.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to be efficient and cost-effective, minimizing the use of expensive reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Allylpalladium(II) trifluoroacetate, dimer is involved in various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This is a common step in cross-coupling reactions where the palladium(IV) intermediate is reduced back to palladium(II), releasing the coupled product.
Substitution Reactions: The allyl and trifluoroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Reagents: Organic halides, organometallic reagents (e.g., Grignard reagents, organozinc compounds), and bases (e.g., potassium carbonate, sodium hydroxide).
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF), toluene, and dichloromethane are commonly used.
Major Products: The major products formed from reactions involving this compound are often cross-coupled organic compounds, such as biaryls, styrenes, and substituted alkenes.
Scientific Research Applications
Chemistry: Allylpalladium(II) trifluoroacetate, dimer is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize bioactive molecules and drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it invaluable in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its catalytic properties enable efficient and selective synthesis processes, reducing waste and improving overall yield.
Mechanism of Action
The mechanism by which allylpalladium(II) trifluoroacetate, dimer exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an organic halide, forming a palladium(IV) intermediate.
Transmetalation: An organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, releasing the coupled product and regenerating the palladium(II) catalyst.
Molecular Targets and Pathways: The primary molecular targets are organic halides and organometallic reagents. The pathways involved include oxidative addition, transmetalation, and reductive elimination, which are common in palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
Allylpalladium(II) chloride, dimer: Similar in structure but uses chloride ligands instead of trifluoroacetate.
Palladium(II) acetate: Another palladium(II) compound used in similar catalytic applications but lacks the allyl group.
Uniqueness: Allylpalladium(II) trifluoroacetate, dimer is unique due to its combination of allyl and trifluoroacetate ligands, which provide distinct reactivity and selectivity in catalytic reactions. The trifluoroacetate ligands enhance the compound’s solubility in organic solvents and its stability under reaction conditions, making it a versatile and efficient catalyst in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and applications
Properties
Molecular Formula |
C10H12F6O4Pd2-2 |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
palladium;prop-1-ene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C3H5.2C2HF3O2.2Pd/c2*1-3-2;2*3-2(4,5)1(6)7;;/h2*3H,1-2H2;2*(H,6,7);;/q2*-1;;;; |
InChI Key |
IJODSSQSXDWRJM-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![D-[3-2H]Glucose](/img/structure/B12057919.png)








